![molecular formula C13H18O2S B2368211 Ethyl 4-(3-methylphenyl)sulfanylbutanoate CAS No. 1779128-35-6](/img/structure/B2368211.png)
Ethyl 4-(3-methylphenyl)sulfanylbutanoate
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Description
Ethyl 4-(3-methylphenyl)sulfanylbutanoate is a chemical compound with the molecular formula C13H18O2S . It is used in various chemical reactions and has a molecular weight of 238.34582 .
Synthesis Analysis
The synthesis of Ethyl 4-(3-methylphenyl)sulfanylbutanoate can be achieved from Ethyl 4-bromobutyrate and p-Toluenethiol . The reaction involves the use of anhydrous potassium carbonate in acetonitrile under reflux conditions . The mixture is then extracted with ethyl acetate, and the organic layers are combined, washed with brine, dried with anhydrous MgSO4, filtered, and concentrated in vacuo .Molecular Structure Analysis
The molecular structure of Ethyl 4-(3-methylphenyl)sulfanylbutanoate is based on its molecular formula, C13H18O2S . The structure is generated from information available in various databases .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 4-(3-methylphenyl)sulfanylbutanoate include its molecular weight, which is 238.34582 . Other properties such as melting point, boiling point, and density are not explicitly mentioned in the sources.Safety and Hazards
While specific safety and hazard information for Ethyl 4-(3-methylphenyl)sulfanylbutanoate is not available, similar compounds are known to pose risks. For instance, Ethyl 4-(4-methylphenyl)sulfanylbutanoate is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
ethyl 4-(3-methylphenyl)sulfanylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2S/c1-3-15-13(14)8-5-9-16-12-7-4-6-11(2)10-12/h4,6-7,10H,3,5,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCXGXWNMOTVRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCSC1=CC=CC(=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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